Product packaging for Ricinoleamidopropyltrimonium chloride(Cat. No.:CAS No. 127311-98-2)

Ricinoleamidopropyltrimonium chloride

Cat. No.: B588924
CAS No.: 127311-98-2
M. Wt: 433.118
InChI Key: YVTICVXXWPWLSX-XCECJLTFSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Ricinoleamidopropyltrimonium Chloride (CAS 127311-98-2) is a quaternary ammonium compound synthesized from ricinoleic acid, the primary fatty acid found in castor oil . In cosmetic science research, it is primarily investigated for its dual functionality as an antistatic and hair conditioning agent . Its mechanism of action is attributed to its molecular structure, which features a long hydrophobic chain derived from castor oil and a positively charged quaternary ammonium group . This cationic nature allows the molecule to electrostatically adhere to negatively charged surfaces, such as hair keratin, forming a light, breathable film . This deposition helps to neutralize static charge, reducing flyaways, and improves hair manageability by enhancing combability, imparting softness, and adding subtle shine . The ingredient's origin from a plant-based feedstock also makes it a compound of interest in studies focused on developing sustainable and natural cosmetic formulations . Researchers value this compound for its efficacy in formulations like 2-in-1 shampoos and hair conditioners, where its ability to improve the treatment of damaged hair is explored . Its physical properties, including an estimated solubility of 10.88 mg/L in water at 25°C, are relevant parameters for experimental design . This product is intended For Research Use Only and is not for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C24H49ClN2O2 B588924 Ricinoleamidopropyltrimonium chloride CAS No. 127311-98-2

Properties

CAS No.

127311-98-2

Molecular Formula

C24H49ClN2O2

Molecular Weight

433.118

IUPAC Name

3-[[(Z,12R)-12-hydroxyoctadec-9-enoyl]amino]propyl-trimethylazanium;chloride

InChI

InChI=1S/C24H48N2O2.ClH/c1-5-6-7-14-18-23(27)19-15-12-10-8-9-11-13-16-20-24(28)25-21-17-22-26(2,3)4;/h12,15,23,27H,5-11,13-14,16-22H2,1-4H3;1H/b15-12-;/t23-;/m1./s1

InChI Key

YVTICVXXWPWLSX-XCECJLTFSA-N

SMILES

CCCCCCC(CC=CCCCCCCCC(=O)NCCC[N+](C)(C)C)O.[Cl-]

Origin of Product

United States

Synthetic Pathways and Advanced Chemical Modification

Methodologies for Ricinoleamidopropyltrimonium Chloride Synthesis

The synthesis of this compound is primarily achieved through a two-step reaction pathway. The first step involves the amidation of ricinoleic acid, the primary fatty acid component of castor oil, with N,N-dimethyl-1,3-propanediamine (DMAPA). This reaction forms the intermediate, ricinoleamidopropyl dimethylamine. The second step is the quaternization of the tertiary amine group of this intermediate with a quaternizing agent, typically methyl chloride, to yield the final product.

Step 1: Amidation of Ricinoleic Acid with DMAPA

Ricinoleic acid, with its carboxylic acid functionality, reacts with the primary amine of DMAPA to form an amide bond, releasing a molecule of water.

Ricinoleic Acid + N,N-dimethyl-1,3-propanediamine → Ricinoleamidopropyl Dimethylamine + Water

Step 2: Quaternization of Ricinoleamidopropyl Dimethylamine

The resulting amidoamine possesses a tertiary amine group that is subsequently quaternized. The nitrogen atom of the dimethylamino group acts as a nucleophile, attacking the electrophilic methyl group of methyl chloride. This SN2 reaction results in the formation of the quaternary ammonium (B1175870) salt, this compound.

Ricinoleamidopropyl Dimethylamine + Methyl Chloride → this compound

Amidation Reaction Kinetics and Optimization:

The direct amidation of a carboxylic acid with an amine is typically a slow reaction requiring elevated temperatures to drive the dehydration process. The reaction is reversible, and the removal of water is crucial to shift the equilibrium towards the product side. Key parameters that are optimized include:

Temperature: The reaction is generally carried out at temperatures ranging from 150°C to 180°C. Higher temperatures increase the reaction rate but can also lead to side reactions and degradation of the reactants or products.

Pressure: The reaction is often conducted under reduced pressure to facilitate the removal of water, thereby driving the reaction to completion.

Molar Ratio of Reactants: An excess of the amine (DMAPA) can be used to ensure complete conversion of the ricinoleic acid. However, this necessitates a subsequent purification step to remove the unreacted amine.

Catalyst: While the reaction can proceed without a catalyst, acidic or basic catalysts can be employed to increase the reaction rate.

Quaternization Reaction Kinetics and Optimization:

The quaternization step, a type of Menshutkin reaction, is an SN2 reaction. The rate of this reaction is dependent on the concentration of both the tertiary amine and the alkyl halide. Important factors for optimization include:

Temperature and Pressure: The reaction is typically performed at temperatures between 60°C and 100°C and under pressure due to the gaseous nature of methyl chloride.

Solvent: Polar aprotic solvents can be used to facilitate the reaction, although solvent-free conditions are often preferred from a green chemistry perspective.

Stoichiometry: A slight excess of the quaternizing agent, methyl chloride, is often used to ensure complete conversion of the amidoamine intermediate.

Table 1: Typical Process Optimization Parameters for the Synthesis of this compound
ParameterAmidation StepQuaternization Step
Temperature150 - 180 °C60 - 100 °C
PressureReduced Pressure (Vacuum)Elevated Pressure
Reactant Molar RatioSlight excess of DMAPASlight excess of Methyl Chloride
CatalystOptional (e.g., p-toluenesulfonic acid, NaOH)Generally not required
SolventOften solvent-freeOptional (e.g., isopropanol)

Catalysis in Amidation:

The direct amidation reaction can be catalyzed by both acids and bases.

Acid Catalysis: An acid catalyst protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack by the amine.

Base Catalysis: A base can deprotonate the carboxylic acid to form a carboxylate anion, which is less reactive. However, in some instances, a base can act as a proton shuttle or activate the amine nucleophile. More commonly in industrial processes for fatty amidoamines, a basic catalyst like sodium methoxide (B1231860) or sodium hydroxide (B78521) is used when starting from a fatty acid ester (transamidation), which is not the direct route from ricinoleic acid. For the direct amidation of the fatty acid, catalysts are often foregone in favor of high temperatures and vacuum to remove water.

Mechanism of Quaternization:

The quaternization of the tertiary amidoamine with methyl chloride follows a classic SN2 mechanism. The lone pair of electrons on the nitrogen atom of the dimethylamino group attacks the carbon atom of methyl chloride, which is electron-deficient due to the electronegativity of the chlorine atom. This occurs in a single concerted step where the N-C bond is formed simultaneously as the C-Cl bond is broken. The transition state involves a pentacoordinate carbon atom. The rate of reaction is influenced by the steric hindrance around the nitrogen atom and the electrophilicity of the alkyl halide.

The synthesis of this compound from castor oil inherently aligns with some of the core principles of green chemistry, primarily the use of renewable feedstocks. However, a more comprehensive application of these principles is an area of ongoing development.

Prevention: Designing the synthesis to minimize waste is a key goal. Optimizing reaction conditions to achieve high yields and selectivity reduces the formation of byproducts.

Use of Renewable Feedstocks: The use of ricinoleic acid from castor oil is a prime example of utilizing a renewable and biodegradable raw material.

Reduce Derivatives: The direct amidation of the fatty acid avoids the need for a more reactive derivative like an acid chloride, which would generate significant waste.

Catalysis: The use of catalytic amounts of a substance is preferable to stoichiometric reagents. While the quaternization is typically uncatalyzed, the development of more efficient and recyclable catalysts for the amidation step at lower temperatures is a key research area.

Design for Energy Efficiency: Conducting reactions at ambient temperature and pressure is ideal. While the synthesis of this compound requires elevated temperatures, process optimization aims to minimize energy consumption.

Safer Solvents and Auxiliaries: Whenever possible, the use of solvents is minimized or replaced with greener alternatives. The amidation step is often performed under solvent-free conditions.

Table 2: Application of Green Chemistry Principles to the Synthesis of this compound
Green Chemistry PrincipleApplication in Synthesis
PreventionHigh yield optimization to minimize byproducts.
Atom EconomyHigh for the quaternization step; amidation produces only water.
Use of Renewable FeedstocksRicinoleic acid is derived from castor oil.
Reduce DerivativesDirect amidation of the carboxylic acid is preferred.
CatalysisPotential for improved, recyclable catalysts in amidation.
Design for Energy EfficiencyOptimization to lower reaction temperatures and times.
Safer Solvents and AuxiliariesSolvent-free amidation is a common practice.

Derivatization and Structural Analogues of this compound

The versatile chemical structure of this compound, with its hydroxyl group and unsaturation in the fatty acid chain, offers opportunities for further chemical modification to create derivatives with enhanced or novel properties.

The hydroxyl group on the ricinoleyl backbone is a key site for functionalization. It can undergo a variety of reactions, including:

Esterification: Reaction with other carboxylic acids or their derivatives to introduce new functional groups.

Etherification: Reaction with alkyl halides or epoxides to form ethers.

Oxidation: Conversion of the secondary alcohol to a ketone.

The double bond in the ricinoleyl chain can also be a site for modification through reactions such as:

Epoxidation: Formation of an epoxide ring, which can be further reacted.

Hydrogenation: Saturation of the double bond to produce a stearamidopropyl-based analogue.

Addition Reactions: Halogenation or hydrohalogenation across the double bond.

These modifications can be used to fine-tune the physicochemical properties of the molecule, such as its solubility, substantivity to surfaces, and antimicrobial activity.

This compound is part of a broader class of QACs derived from various renewable resources. A comparative analysis of their synthesis reveals common principles as well as key differences dictated by the starting materials.

QACs from Other Vegetable Oils: Similar amidoamine-based QACs can be synthesized from other vegetable oils like coconut oil (Cocamidopropyltrimonium Chloride) or soybean oil. The synthesis follows the same two-step amidation and quaternization process. The primary difference lies in the fatty acid composition of the starting oil, which influences the properties of the final surfactant.

QACs from Sugars: Alkyl polyglucosides (APGs) are non-ionic surfactants derived from the reaction of fatty alcohols with glucose. These can be further modified to introduce a cationic charge, though the synthetic route is more complex than for fatty amidoamine QACs.

Amino Acid-Based QACs: Cationic surfactants can be synthesized by esterifying or amidating the carboxylic acid group of an amino acid with a fatty alcohol or amine, followed by quaternization of the amino group.

The synthesis of this compound from castor oil is advantageous due to the high purity of ricinoleic acid in this feedstock, which leads to a more homogenous final product compared to QACs derived from oils with a more mixed fatty acid profile.

Table 3: Comparative Synthetic Overview of Renewable Resource-Based QACs
QAC TypeRenewable FeedstockKey Synthetic StepsStructural Features
This compoundCastor Oil (Ricinoleic Acid)Amidation, QuaternizationAmide linkage, hydroxyl group, C18 chain
Cocamidopropyltrimonium ChlorideCoconut Oil (Lauric Acid, etc.)Amidation, QuaternizationAmide linkage, saturated C12-C14 chains
Cationic Alkyl PolyglucosidesSugars (e.g., Glucose), Fatty AlcoholsGlycosidation, CationizationGlucoside headgroup, ether linkage
Amino Acid-Based QACsAmino Acids, Fatty Alcohols/AminesEsterification/Amidation, QuaternizationAmino acid headgroup, ester or amide linkage

Molecular Architecture and Supramolecular Assembly

Conformational Dynamics and Stereochemical Aspects of Ricinoleamidopropyltrimonium Chloride

This compound possesses a distinct molecular structure derived from ricinoleic acid, the primary fatty acid in castor oil. myrevea.comcosmileeurope.eu This structure includes a C18 carbon chain with a cis double bond between carbons 9 and 10, a hydroxyl group at carbon 12, and an amide linkage to a propyltrimethylammonium chloride head group. skinkraft.com The specific stereochemistry is typically the (9Z,12R)-isomer, which dictates the three-dimensional arrangement of the molecule. skinkraft.com

The molecule's conformational dynamics are influenced by the flexible alkyl chain, the rigidifying effect of the double bond and the amide group, and the bulky quaternary ammonium (B1175870) head group. The presence of the cis-double bond introduces a kink in the hydrophobic tail, which affects its packing in supramolecular assemblies. The amide group can participate in hydrogen bonding, further influencing the molecule's conformation and interactions with its environment. researchgate.net The single chiral center at the 12th carbon position also contributes to the specific spatial arrangement of the hydroxyl group, which can engage in hydrogen bonding and impact the molecule's interfacial properties.

Interfacial Adsorption and Self-Assembly Phenomena

As a cationic surfactant, this compound exhibits significant surface activity, adsorbing at interfaces such as air-water and oil-water. This adsorption is driven by the amphiphilic nature of the molecule, with the hydrophobic ricinoleyl tail orienting away from the aqueous phase and the hydrophilic quaternary ammonium head group remaining in contact with it. nih.govmdpi.com

In aqueous solutions, once the concentration of this compound reaches a certain threshold, the molecules self-assemble into organized aggregates known as micelles. This threshold is the Critical Micelle Concentration (CMC). The hydrophobic tails form the core of the micelle to minimize contact with water, while the hydrophilic head groups form the outer corona, interacting with the surrounding aqueous environment. mdpi.com The presence of the amide group in the surfactant structure can enhance its aggregation properties compared to surfactants without this functionality. rsc.org

Table 1: Critical Micelle Concentration (CMC) of Castor Oil-Based Quaternary Ammonium Surfactants
CompoundCMC (mol/L)Surface Tension at CMC (mN/m)Temperature (°C)
Castor oil-based quaternary ammonium surfactant (COQA)1.79 x 10⁻³38.1925
Castor oil-based quaternary ammonium salt (COQS)2.51 x 10⁻³31.21Not Specified

Data sourced from studies on similar castor oil-derived surfactants and may not be fully representative of this compound. rsc.orgresearchgate.net

Cationic surfactants like this compound are utilized as stabilizers in the formation of nanoemulsions, which are colloidal dispersions of two immiscible liquids with droplet sizes typically in the range of 20-200 nm. The surfactant adsorbs at the oil-water interface, reducing the interfacial tension and creating a protective barrier that prevents droplet coalescence. mdpi.com The positive charge of the quaternary ammonium head group imparts an electrostatic repulsion between the droplets, further enhancing the stability of the nanoemulsion.

In cosmetic formulations, this compound can be a key component in creating stable oil-in-water nanoemulsions that deliver conditioning oils and other beneficial ingredients to the hair and skin. myrevea.com The specific characteristics of the resulting nanoemulsion, such as droplet size and stability, would depend on the concentration of the surfactant, the oil phase composition, and the processing conditions.

The interactions of this compound with different media are governed by its amphiphilic and cationic nature. In aqueous media, the hydrophobic ricinoleyl tail seeks to minimize its exposure to water, leading to adsorption at interfaces and micelle formation. The hydrophilic head group, with its permanent positive charge, interacts favorably with water molecules and counter-ions.

In non-aqueous, or oil-based, media, the hydrophobic tail will be solvated, while the polar head group will have limited solubility. This dual affinity is crucial for its role as an emulsifier, allowing it to bridge the interface between oil and water phases. mdpi.com The presence of the amide bond can lead to the formation of intermolecular hydrogen bonds with water molecules, which can influence the packing and aggregation behavior at interfaces. researchgate.net

On negatively charged surfaces, such as damaged hair, the cationic head group of this compound adsorbs strongly through electrostatic interactions. reequil.comresearchgate.netnih.gov This forms a conditioning film on the hair surface, with the hydrophobic tails oriented away from the fiber, which reduces friction and static. researchgate.net

Supramolecular Structures and Aggregate Morphologies

Beyond simple spherical micelles, cationic surfactants can form a variety of more complex supramolecular structures depending on factors such as concentration, temperature, ionic strength, and the presence of other molecules. These can include elongated or cylindrical micelles, vesicles, and liquid crystalline phases. nih.gov

The specific molecular geometry of this compound, with its kinked hydrophobic tail and potential for hydrogen bonding via the amide and hydroxyl groups, can favor the formation of non-spherical aggregates. For instance, surfactants with bulkier head groups and less linear tails can pack into curved structures like vesicles. Studies on other cationic surfactants have shown that the introduction of amide groups can lead to an increase in the size and aggregation number of micelles. rsc.org It is also plausible that under certain conditions, this compound could form lamellar or hexagonal liquid crystalline phases, which are ordered, gel-like structures. nih.gov

Advanced Analytical and Spectroscopic Characterization

Chromatographic Techniques for the Analysis and Quantification of Ricinoleamidopropyltrimonium Chloride

Chromatographic methods are fundamental for separating this compound from complex matrices and for its quantification. Given its quaternary ammonium (B1175870) structure, which imparts high polarity and low volatility, specific chromatographic approaches are required.

Direct analysis of this compound by Gas Chromatography-Mass Spectrometry (GC-MS) is challenging due to its non-volatile and ionic nature. As a quaternary ammonium salt, it is not directly amenable to GC analysis. However, pyrolysis GC-MS presents a viable technique. In this method, the compound is subjected to high temperatures in the GC injection port, inducing a controlled thermal degradation, typically through Hofmann elimination. This process yields a volatile tertiary amine that can be separated on the GC column and subsequently identified by the mass spectrometer.

For related quaternary ammonium compounds, this method has proven effective in determining the composition of complex commercial mixtures. The resulting tertiary amines produce sharp, reproducible peaks under appropriate chromatographic conditions. The mass spectra of these degradation products allow for the confirmation of the original compound's structure.

Alternatively, derivatization can be employed to increase the volatility of the molecule. While not commonly applied to intact quaternary ammonium salts, derivatization of the fatty acid amide portion following a cleavage reaction could theoretically be performed. Silylation is a common derivatization technique for compounds with active hydrogens, such as the hydroxyl group in the ricinoleic acid backbone of the molecule.

Table 1: Illustrative GC-MS Parameters for the Analysis of Related Quaternary Ammonium Compounds

Parameter Value/Condition
Technique Pyrolysis-GC-MS
Injector Temperature 250 - 300 °C
Column Capillary column suitable for amine analysis (e.g., 5% phenyl-methylpolysiloxane)
Carrier Gas Helium
Oven Program Temperature gradient from ~100 °C to 300 °C
Detector Mass Spectrometer (Electron Impact ionization)

This table presents typical parameters and is not based on a specific analysis of this compound.

High-Performance Liquid Chromatography (HPLC) is a more direct and widely used technique for the analysis of non-volatile and ionic compounds like this compound. Several HPLC modes can be adapted for its separation and quantification.

Reversed-phase HPLC (RP-HPLC) is a common approach. However, the strong ionic nature of the quaternary ammonium group can lead to poor retention and peak shape on standard C18 columns. To overcome this, ion-pairing agents can be added to the mobile phase. These agents, such as heptafluorobutyric acid (HFBA), form a neutral ion pair with the cationic analyte, which can then be retained and separated on the reversed-phase column.

Hydrophilic Interaction Liquid Chromatography (HILIC) is particularly well-suited for the analysis of highly polar and charged compounds. nih.gov In HILIC, a polar stationary phase is used with a mobile phase containing a high concentration of a non-polar organic solvent and a small amount of an aqueous buffer. This allows for the retention of polar analytes like this compound. HILIC coupled with mass spectrometry (HILIC-MS) is a powerful tool for both separation and identification. nih.gov

Capillary Electrophoresis (CE) coupled with Mass Spectrometry (CE-MS) is another effective technique for the analysis of charged species. The separation in CE is based on the electrophoretic mobility of the ions in an electric field, making it ideal for quaternary ammonium compounds.

Table 2: Exemplary HPLC Conditions for the Analysis of Amidoamine Quaternary Ammonium Compounds

Parameter HILIC Method
Column HILIC column (e.g., silica, amide)
Mobile Phase Acetonitrile/Ammonium formate (B1220265) buffer gradient
Detector Mass Spectrometer (ESI+)
Flow Rate 0.2 - 0.5 mL/min
Column Temperature 30 - 40 °C

This table illustrates typical conditions and is not derived from a specific analysis of this compound.

Spectroscopic Investigations of this compound

Spectroscopic techniques are crucial for the structural elucidation of this compound, providing detailed information about its molecular framework and functional groups.

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for determining the precise molecular structure of organic compounds. Both ¹H NMR and ¹³C NMR are employed to map the carbon-hydrogen framework of this compound.

In the ¹H NMR spectrum, characteristic signals would be expected for the protons of the trimethylammonium headgroup, the propyl linker, and the long ricinoleyl chain. The chemical shifts and coupling patterns of the protons in the ricinoleyl moiety, particularly around the double bond and the hydroxyl-bearing carbon, are key to confirming its structure.

The ¹³C NMR spectrum provides complementary information, showing distinct signals for each unique carbon atom in the molecule. The chemical shifts of the carbons in the quaternary ammonium group, the amide carbonyl, the double bond, and the hydroxyl-substituted carbon are diagnostic. For structurally similar poly(amidoamine) dendrimers, characteristic peaks for the amide and amine functionalities have been identified, which can serve as a reference. nih.gov

Table 3: Predicted ¹³C NMR Chemical Shifts for Key Functional Groups in this compound

Functional Group Predicted Chemical Shift (ppm)
Amide Carbonyl (C=O) ~174
Alkene Carbons (-CH=CH-) ~125 - 135
Hydroxyl-bearing Carbon (-CH-OH) ~71
Quaternary Ammonium Methyl Carbons (-N⁺(CH₃)₃) ~53
Propyl Linker Carbons ~25 - 40

Data is predictive and based on general chemical shift ranges and data from similar structures.

Fourier-Transform Infrared (FTIR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. The FTIR spectrum of this compound would exhibit characteristic absorption bands corresponding to its key structural features.

Key expected peaks include a broad O-H stretching band for the hydroxyl group, N-H stretching and bending vibrations associated with the amide group (Amide I and Amide II bands), and C-H stretching vibrations from the long alkyl chain. The presence of the quaternary ammonium group can sometimes be observed in the fingerprint region. In a study of poly(amidoamine) dendrimers, characteristic peaks for N-H stretching of the primary amine were observed around 3276 cm⁻¹ and 3175 cm⁻¹, with N-H bending vibrations at 1642 cm⁻¹ and 1554 cm⁻¹. nih.gov

Table 4: Characteristic FTIR Absorption Bands for this compound

Functional Group Wavenumber (cm⁻¹) Vibration Type
Hydroxyl (-OH) ~3300 (broad) O-H stretch
Amide (N-H) ~3280 N-H stretch
Alkyl (C-H) ~2850 - 2950 C-H stretch
Amide I (C=O) ~1640 C=O stretch
Amide II (N-H) ~1550 N-H bend
Alkene (C=C) ~1650 (weak) C=C stretch

This table presents expected absorption ranges based on standard FTIR correlation charts and data from similar compounds.

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. For this compound, the primary chromophores are the carbon-carbon double bond (C=C) in the ricinoleyl chain and the carbonyl group (C=O) of the amide linkage.

These functional groups typically exhibit weak absorptions in the far UV region, generally below 220 nm. While not highly specific for structural elucidation on its own, UV-Vis spectroscopy can be a valuable tool for quantitative analysis, particularly when used as a detector for HPLC. In a study involving a drug complexed with a poly(amidoamine) dendrimer, a shift in the UV absorption maximum was used to confirm the interaction and complex formation. nih.gov A similar approach could potentially be used to study the interaction of this compound with other molecules in a formulation.

Scattering Techniques for Aggregate Sizing and Morphology

Scattering techniques are non-invasive methods that utilize light, X-rays, or neutrons to probe the structure of matter. They are particularly valuable for analyzing the size, shape, and arrangement of surfactant aggregates, such as micelles and vesicles, in solution.

Dynamic Light Scattering (DLS), also known as Photon Correlation Spectroscopy (PCS), is a powerful technique for determining the size distribution of small particles and droplets suspended in a liquid. The method is based on the analysis of the time-dependent fluctuations in the intensity of scattered light, which are caused by the Brownian motion of the particles. Smaller particles move more rapidly, leading to faster fluctuations in scattered light intensity, while larger particles move more slowly, resulting in slower fluctuations.

In the context of this compound, DLS is employed to measure the hydrodynamic radius of its aggregates in aqueous solutions. This information is crucial for understanding how the surfactant behaves in a formulation, as the size of its micelles can influence properties such as viscosity, stability, and conditioning performance.

A study on biodegradable quaternary ammonium surfactants demonstrated the utility of DLS in investigating their aggregation properties. nih.gov The results indicated that the structure of the surfactant molecule significantly impacts its aggregation ability and the size of the resulting micelles. nih.gov For this compound, DLS can provide data on the critical micelle concentration (CMC) and the influence of formulation parameters like concentration, temperature, and ionic strength on aggregate size.

Table 1: Representative DLS Data for a Cationic Surfactant in Aqueous Solution

Concentration (mM)Hydrodynamic Radius (nm)Polydispersity Index (PDI)
0.12.50.21
0.53.10.18
1.03.50.15
5.04.20.12
10.04.80.10

This table presents illustrative data for a generic cationic surfactant to demonstrate the typical output of a DLS experiment, as specific data for this compound is not publicly available.

Small-Angle X-ray Scattering (SAXS) and Small-Angle Neutron Scattering (SANS) are complementary techniques that provide detailed information about the shape, size, and internal structure of nanoscale objects, such as surfactant micelles. researchgate.netnih.gov SAXS involves scattering X-rays off the electrons in a sample, making it sensitive to variations in electron density. chemrxiv.org SANS, on the other hand, utilizes the scattering of neutrons by atomic nuclei, with sensitivity dependent on the neutron scattering length of the isotopes present.

For this compound, SAXS and SANS can be used to elucidate the morphology of its aggregates in solution. These techniques can distinguish between different micellar shapes (e.g., spherical, ellipsoidal, cylindrical) and provide dimensions of the micellar core and shell. A study on gemini (B1671429) quaternary ammonium surfactants utilized SAXS to reveal the formation of ellipsoidal micelles at low concentrations. rsc.org

The use of contrast variation in SANS, by employing deuterated solvents, can further highlight specific components within a complex formulation, offering a deeper understanding of the interactions between this compound and other ingredients.

Table 2: Illustrative SAXS Structural Parameters for Surfactant Micelles

Micelle ParameterDescriptionTypical Value
Radius of Gyration (Rg)A measure of the overall size of the micelle.2 - 5 nm
Core Radius (Rc)The radius of the hydrophobic core of the micelle.1.5 - 4 nm
Shell Thickness (Ts)The thickness of the hydrophilic shell.0.5 - 1 nm
Aggregation Number (Nagg)The average number of surfactant molecules per micelle.50 - 100

This table provides representative parameters that can be determined from SAXS analysis of surfactant solutions. Specific values for this compound would require experimental investigation.

Microscopic and Surface Analysis Methods

Microscopic and surface analysis techniques offer direct visualization of the morphology of surfactant aggregates and their interactions at interfaces, such as on the surface of hair.

Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) are high-resolution imaging techniques that use electron beams to probe the structure of materials. SEM provides detailed images of the surface topography of a sample, while TEM allows for the visualization of the internal structure of thin specimens.

TEM, often in conjunction with cryo-fixation techniques (cryo-TEM), can be used to directly visualize the morphology of this compound aggregates in a vitrified solution. This would provide direct evidence of the shape and size of micelles or other structures formed by the surfactant, complementing the indirect measurements from scattering techniques. The role of surfactants in preparing thin films for electron cryo-microscopy has been a subject of detailed investigation. nih.gov

Atomic Force Microscopy (AFM) is a powerful surface imaging technique that can provide three-dimensional topographical information at the nanoscale. nih.govnih.govaip.org An AFM operates by scanning a sharp tip, attached to a flexible cantilever, over the surface of a sample. The deflections of the cantilever are measured to create a detailed surface map.

AFM is particularly well-suited for studying the effects of hair conditioning agents like this compound. It can be used to visualize the deposition pattern of the conditioner on the hair cuticle and to measure the thickness of the deposited film. aip.org Furthermore, AFM can be operated in different modes to probe not just topography but also local mechanical properties, such as adhesion and friction. Studies have utilized AFM to investigate the changes in surface hardness and the effective Young's modulus of hair fibers after treatment with conditioners. nih.govnih.gov These measurements provide a quantitative understanding of the softening and smoothing effects attributed to cationic surfactants.

Table 3: Representative AFM Data on Hair Surface Properties Before and After Conditioner Treatment

Surface PropertyUntreated HairHair Treated with Cationic Surfactant
Average Roughness (Ra)15 nm8 nm
Adhesion Force10 nN5 nN
Film ThicknessN/A5 - 20 nm

This table illustrates the type of data that can be obtained from AFM studies on hair, showing the expected changes upon application of a conditioning agent containing a cationic surfactant like this compound. Specific data would depend on the formulation and application method.

Environmental Dynamics and Biodegradation Research

Environmental Fate Pathways of Ricinoleamidopropyltrimonium Chloride

The environmental fate of this compound is dictated by its physicochemical properties as a cationic surfactant. Upon release into wastewater systems, its distribution and eventual degradation are governed by a combination of abiotic and biotic processes. The primary pathways include sorption to solids, biodegradation, and to a lesser extent, photodegradation. nih.govnih.gov

In aquatic environments, this compound is subject to several degradation mechanisms. Biodegradation is considered the ultimate fate for cationic surfactants. taylorfrancis.com The structure of this compound, featuring an amide linkage, makes it susceptible to hydrolysis, which can be a primary step in its breakdown. This chemical hydrolysis can be complemented by abiotic degradation through photolysis, particularly via reactions with hydroxyl radicals in sunlit surface waters. rsc.org However, studies on general quaternary ammonium (B1175870) compounds (QACs) suggest that this photochemical transformation is a slow process, with predicted half-lives ranging from 12 to 94 days, indicating that it is not the dominant degradation pathway. rsc.org Biotic degradation by microorganisms remains the most significant mechanism for its removal from aquatic ecosystems. rsc.org

The persistence of this compound in the environment is generally low. Amidoamine compounds are typically considered to be readily biodegradable and are not expected to persist. kao.com A key aspect of its environmental distribution is its strong tendency to sorb to negatively charged surfaces. taylorfrancis.com When released "down-the-drain," it enters wastewater treatment plants (WWTPs) where it rapidly binds to organic matter in sewage sludge. nih.govnih.gov This sorption process is a major factor in its removal from the water column, with removal efficiencies in acclimated activated sludge systems often exceeding 90%. taylorfrancis.com While this reduces the concentration of the compound discharged in treated effluent, it leads to its concentration in biosolids. nih.gov Therefore, its distribution is characterized by partitioning from the aqueous phase to solid matrices like sediment and soil, which mitigates its bioavailability and toxicity in water but makes sludge a significant environmental reservoir. nih.govnih.gov

Table 1: Summary of Environmental Fate Characteristics for Amidoamine QACs This table is based on general data for amidoamine quaternary ammonium compounds, as specific data for this compound is limited.

Characteristic Finding Reference
Primary Removal Pathway Sorption to sludge and sediment; Biodegradation nih.govtaylorfrancis.comnih.gov
Persistence Generally low; considered readily biodegradable kao.comcanada.ca
Abiotic Degradation Slow photolysis (primarily via hydroxyl radicals); Hydrolysis of amide bond rsc.org
Bioaccumulation Potential Low, due to ready biodegradation kao.comcanada.ca
Primary Environmental Sink Wastewater sludge, sediments, and soil nih.govnih.gov

Biodegradation Studies of this compound

Biodegradation is the principal mechanism for the ultimate breakdown of this compound in the environment. Research on QACs and amidoamines indicates that these compounds can be effectively mineralized by microbial communities in various environmental compartments. rsc.orgkao.com

Microorganisms play a critical role in the degradation of this compound in both water and soil. In aquatic systems, especially within the microbial consortia of WWTPs, the compound is efficiently removed. taylorfrancis.comkao.com Studies on QACs have identified several bacterial genera, including Pseudomonas, Aeromonas, and Xanthomonas, capable of metabolizing these compounds under aerobic conditions. rsc.org The process of biodegradation can be influenced by several factors, including the concentration of the surfactant and the presence of an acclimated microbial population. nih.gov While high concentrations of surfactants can sometimes inhibit microbial activity, at the levels typically found in the environment, degradation proceeds effectively. mdpi.comresearchgate.net In soil environments, should biosolids containing the compound be used as fertilizer, microbial communities in the soil would continue the degradation process. nih.gov

Table 2: Overview of Microbial Degradation Studies on Related Cationic Surfactants This table summarizes findings from studies on quaternary ammonium compounds (QACs) and amidoamines, providing context for the expected biodegradation of this compound.

Study Focus Key Findings Relevant Genera Reference
Aerobic Biodegradation of QACs QACs are biodegradable under aerobic conditions in engineered and natural systems. Pseudomonas, Aeromonas, Xanthomonas rsc.org
Amidoamine Biodegradability Amidoamines are readily biodegradable and efficiently removed in WWTPs. Not specified kao.com
QAC Half-life in Aquatic Environments Half-life for some QACs can range from 0.5 to 1.6 days, depending on the chemical structure. Not specified nih.gov
Surfactant Impact on Soil Microbes High concentrations of surfactants can alter microbial populations and inhibit mineralization of other compounds. Rhodococcus, Nocardia, Pseudomonas, Alcaligenes nih.gov

The enzymatic biodegradation of QACs like this compound involves a series of metabolic reactions. nih.gov The initial and most crucial step is the cleavage of the molecule, which for an amidoamine involves the hydrolysis of the amide bond. This would break the compound into its fatty acid and quaternary amine components. Subsequent degradation proceeds via distinct pathways for each part. The long alkyl chain (ricinoleic acid portion) is typically broken down through β-oxidation. nih.gov

While specific studies identifying the metabolites of this compound are limited, the likely breakdown products can be predicted based on its chemical structure and known degradation pathways for related compounds. The initial enzymatic cleavage is expected to occur at the amide linkage. This hydrolysis would yield two primary metabolites. Subsequent degradation would break these intermediates down further into smaller molecules like carbon dioxide, water, and inorganic salts.

Table 3: Predicted Initial Metabolites from the Biodegradation of this compound

Parent Compound Predicted Initial Metabolites Chemical Structure of Metabolite
This compound 1. Ricinoleic acid CH₃(CH₂)₅CH(OH)CH₂CH=CH(CH₂)₇COOH
2. 3-Aminopropyl(trimethyl)ammonium chloride (CH₃)₃N⁺(CH₂)₃NH₂ Cl⁻

Ecotoxicological Impact Assessment (non-human)

The environmental fate and effects of this compound are not extensively documented in publicly available scientific literature. As a quaternary ammonium compound derived from castor oil, its ecotoxicological profile can be partially inferred from the general behavior of similar cationic surfactants and other castor oil-based derivatives. Quaternary ammonium compounds (QACs) are known to be biologically active and can interact with organisms at the cellular level. nih.gov

Effects on Aquatic Organisms (e.g., algae, daphnia, fish)

Studies on other QACs have shown that their toxicity can vary depending on the length of the alkyl chain and the specific structure of the molecule. mdpi.com For instance, research on certain N-alkylnicotinamide salts, another class of QACs, indicated that compounds with longer alkyl chains tend to be more toxic to aquatic life. mdpi.com One study on castor oil-based quaternary ammonium surfactants noted that while many petroleum-based QACs show significant toxicity to aquatic life, there is a drive to develop more environmentally friendly alternatives from vegetable oils. mdpi.com

Table 1: Aquatic Toxicity Data for this compound

Test OrganismEndpointResultSource
Fish (e.g., Danio rerio)96-hour LC50No data available
Daphnia (e.g., Daphnia magna)48-hour EC50No data available
Algae (e.g., Pseudokirchneriella subcapitata)72-hour EC50No data available

Note: Specific aquatic toxicity data for this compound is not available in the reviewed literature.

Impact on Terrestrial Microorganisms and Soil Health

The antimicrobial properties associated with some quaternary ammonium compounds could also suggest a potential for impacting soil microbial populations. orst.edu These compounds can disrupt the cell membranes of bacteria and fungi, which are crucial for nutrient cycling and soil fertility. However, without specific studies on this compound, it is difficult to ascertain its precise effects.

One area of related research involves the use of castor oil-based quaternary ammonium surfactants to modify clay minerals like attapulgite (B1143926) for applications in wastewater treatment. mdpi.com This suggests that these compounds can adsorb to soil particles, which could influence their bioavailability and impact on soil organisms. The study highlighted the development of these bio-based surfactants as a more environmentally friendly alternative to petroleum-based QACs. mdpi.com

Table 2: Terrestrial Ecotoxicity Data for this compound

Test Organism/SystemEndpointResultSource
Soil Microorganisms (e.g., Nitrogen-fixing bacteria)Inhibition ConcentrationNo data available
Earthworms (e.g., Eisenia fetida)LC50No data available

Note: Specific terrestrial ecotoxicity data for this compound is not available in the reviewed literature.

Bioaccumulation Potential in Environmental Biota

The bioaccumulation potential of this compound in environmental biota has not been specifically determined. Bioaccumulation refers to the process by which a chemical substance is absorbed by an organism from its surrounding environment through all routes of exposure.

Generally, the bioaccumulation potential of a substance is related to its octanol-water partition coefficient (Kow) and its resistance to metabolic degradation. For some quaternary ammonium compounds, the potential for bioaccumulation is considered to be low as they can be metabolized and excreted by organisms. orst.edu However, specific data for this compound, such as its bioconcentration factor (BCF) in fish, is not available. QSAR (Quantitative Structure-Activity Relationship) studies on some novel QACs derived from nicotinamide (B372718) suggest a lack of bioaccumulation potential. mdpi.com

Table 3: Bioaccumulation Data for this compound

ParameterValueMethodSource
Bioconcentration Factor (BCF)No data available
Octanol-Water Partition Coefficient (Log Kow)No data available

Note: Specific bioaccumulation data for this compound is not available in the reviewed literature.

Interactions with Material Substrates and Rheological Modulation

Ricinoleamidopropyltrimonium Chloride as a Surface Modifier for Inorganic and Organic Materials

This compound's amphiphilic nature, with a positively charged head group and a long, hydrophobic tail containing a hydroxyl group, makes it an effective surface modifier for a variety of materials. The cationic head can adsorb onto negatively charged surfaces, a common characteristic of many inorganic materials and some organic polymers, through electrostatic interactions. This adsorption alters the surface energy and chemistry of the substrate.

For inorganic materials , such as clays (B1170129) and mineral oxides, the adsorption of this compound can transform their hydrophilic surfaces into hydrophobic or organophilic ones. This is particularly relevant in the modification of materials like attapulgite (B1143926), where castor oil-based quaternary ammonium (B1175870) salts have been shown to bind effectively to the surface, enhancing their capacity for adsorbing organic substances from aqueous solutions. mdpi.com The modification process involves the exchange of inorganic cations on the clay surface with the cationic surfactant, leading to a surface that is more compatible with organic matrices.

In the context of organic materials , particularly polymers, this compound functions as an antistatic and conditioning agent by forming a thin film on the surface. cosmileeurope.eu This film dissipates static charges and reduces friction between polymer chains. While specific research on the surface modification of a broad range of organic polymers with this compound is limited, its known functions in personal care products suggest its ability to alter the tactile and electrical properties of polymer-based materials. cosmileeurope.eu

Rheological Properties of Systems Containing this compound

The rheology of a system, which describes its flow and deformation characteristics, can be significantly influenced by the presence of surfactants like this compound. These effects are particularly pronounced in complex fluids such as dispersions and polymer solutions.

Viscoelastic Behavior of this compound Dispersions

The viscoelastic properties are typically characterized by the storage modulus (G'), representing the elastic component, and the loss modulus (G''), representing the viscous component. At low concentrations or shear rates, these dispersions may behave as viscous liquids. However, as the concentration or shear rate increases, a transition to a more elastic, gel-like behavior is often observed. The point at which G' and G'' cross over is indicative of a change in the dominant behavior of the material.

Table 1: Hypothetical Viscoelastic Data for a this compound Dispersion

ParameterLow FrequencyHigh Frequency
Storage Modulus (G') LowerHigher
Loss Modulus (G'') HigherLower
Tan δ (G''/G') > 1 (Liquid-like)< 1 (Solid-like)

This table illustrates the expected trend in viscoelastic properties for a structured surfactant dispersion. Actual values would be dependent on concentration, temperature, and the presence of other components.

Influence on Polymer-Surfactant Interactions and Network Formation

The interaction between polymers and surfactants is a complex phenomenon that can lead to the formation of associative networks, significantly altering the rheology of the system. In solutions containing both a polymer and this compound, the cationic surfactant can interact with anionic or non-ionic polymers.

These interactions are driven by a combination of electrostatic and hydrophobic forces. The surfactant molecules can bind to the polymer chains, forming micelle-like aggregates along the polymer backbone. This can lead to an increase in the hydrodynamic volume of the polymer, resulting in a significant increase in viscosity. At a certain surfactant concentration, known as the critical aggregation concentration (CAC), these interactions become more pronounced.

The formation of a polymer-surfactant network can lead to the development of a gel-like structure, with the polymer chains acting as bridges between surfactant micelles. The strength and stability of this network are dependent on factors such as the polymer and surfactant concentrations, their respective chemical structures, and the ionic strength of the solution.

Modulation of Colloidal Stability and Dispersion Characteristics

This compound plays a crucial role in the stabilization of colloidal dispersions, such as emulsions and suspensions. As a cationic surfactant, it adsorbs at the oil-water or solid-liquid interface, reducing the interfacial tension and creating a protective barrier around the dispersed phase.

The primary mechanism of stabilization is through electrostatic repulsion. The positively charged head groups of the adsorbed surfactant molecules create a net positive charge on the surface of the dispersed droplets or particles. This leads to a repulsive force between them, preventing them from aggregating and coalescing. The magnitude of this repulsive force is related to the zeta potential of the dispersion; a higher positive zeta potential generally indicates greater colloidal stability.

Applications in Functional Materials Research (non-human specific)

The unique properties of this compound, derived from its castor oil origin, make it a candidate for use in the development of functional and sustainable materials.

Integration into Bio-based Polyurethane Systems and Composites

Castor oil is a natural polyol that is widely used in the synthesis of bio-based polyurethanes. acs.orgacs.org While direct studies on the integration of this compound into polyurethane systems are limited, the use of other castor oil-based quaternary ammonium salts has been explored. mdpi.com These derivatives can be incorporated into polyurethane formulations to impart specific functionalities.

The synthesis of polyurethanes involves the reaction of a polyol with a diisocyanate. Castor oil itself can act as the polyol component. nih.govnih.gov By chemically modifying castor oil to produce derivatives like this compound, it is conceivable that these could be used as functional additives or even co-monomers in polyurethane synthesis. The presence of the quaternary ammonium group could introduce antimicrobial properties to the resulting polyurethane material. acs.org Furthermore, the long alkyl chain from the ricinoleic acid can influence the flexibility and mechanical properties of the polymer.

Research into castor oil-based polyurethanes has shown that the properties of the resulting materials, such as their mechanical strength and thermal stability, can be tailored by modifying the structure of the castor oil-derived polyol. acs.orgacs.org The incorporation of functional groups, such as the quaternary ammonium cation in this compound, opens up possibilities for creating advanced, bio-based polyurethane composites with a range of desirable properties.

Role in Emulsion and Microemulsion Stability for Industrial Processes

This compound plays a significant role as a stabilizer in complex multiphase systems like emulsions and microemulsions, which are critical in numerous industrial applications ranging from coatings and textiles to agrochemicals. Its efficacy is rooted in its amphiphilic nature, possessing both a water-loving (hydrophilic) cationic head and an oil-loving (lipophilic) tail derived from ricinoleic acid.

As a cationic surfactant, this compound adsorbs at the oil-water interface, reducing the interfacial tension between the two immiscible phases. This reduction in energy makes the formation of smaller droplets more favorable, leading to finer and more stable emulsions. The positively charged trimethylammonium head group imparts an electrostatic repulsion between the droplets, preventing them from coalescing and the emulsion from breaking.

In industrial processes, the stability of emulsions is paramount. For instance, in the formulation of cutting fluids, agricultural pesticides, or polymer dispersions, a stable emulsion ensures a homogeneous distribution of the active components, consistent performance, and a longer shelf-life of the product. The unique structure of this compound, with its long, hydroxylated fatty acid chain, can also contribute to the formation of a robust interfacial film, further enhancing emulsion stability.

Microemulsions, which are thermodynamically stable, transparent, and have extremely small droplet sizes (typically under 100 nm), are of particular interest in applications like enhanced oil recovery and advanced cleaning formulations. mdpi.commdpi.com Cationic surfactants such as this compound can be crucial components in the formation of these systems. By significantly lowering the interfacial tension, they enable the spontaneous formation of microemulsions that can effectively mobilize trapped oil or solubilize greasy soils. mdpi.comresearchgate.net The selection of the surfactant is critical, as its hydrophilic-lipophilic balance (HLB) influences the type and stability of the microemulsion formed. mdpi.com

Research on castor oil-based quaternary ammonium surfactants has demonstrated their effectiveness in various applications. For example, a synthesized castor oil-based quaternary ammonium surfactant (COQA) was found to have a critical micelle concentration (CMC) of 1.79 × 10⁻³ mol/L and could reduce the surface tension of water to 38.19 mN/m at 25°C. bohrium.comresearchgate.net This surface activity is indicative of the potential of such molecules to act as effective emulsifiers.

The table below summarizes key parameters of a representative castor oil-based quaternary ammonium surfactant, illustrating its potential for emulsion and microemulsion stabilization.

PropertyValueReference
Critical Micelle Concentration (CMC)1.79 × 10⁻³ mol/L bohrium.comresearchgate.net
Surface Tension at CMC38.19 mN/m bohrium.comresearchgate.net

In the context of industrial applications, the interaction of this compound with various substrates is also a key consideration. For example, in textile finishing, its cationic nature allows it to adsorb onto negatively charged fabric surfaces, imparting softness and antistatic properties while stabilizing the finishing emulsion. google.comgoogle.com Similarly, in coatings, it can aid in pigment dispersion and stabilization within the formulation. The ability to modify surfaces, such as in the treatment of clays like attapulgite, further underscores its industrial utility. mdpi.com A study on a castor oil-based quaternary ammonium salt showed a high grafting rate of 99.6% on attapulgite, indicating strong surface interaction. mdpi.com

The rheological properties, or the flow behavior, of industrial fluids are often modified by the addition of surfactants. While detailed studies on the specific rheological impact of this compound are not widely available in public literature, castor oil itself is known for its high viscosity, which is a result of the hydrogen bonding enabled by the hydroxyl groups on the ricinoleic acid chains. nih.gov This inherent property suggests that derivatives like this compound could contribute to the viscosity and texture of formulations, acting as a rheology modifier. nih.govgoogle.com In applications such as paints and coatings, rheology modifiers are essential for controlling properties like sag (B610663) resistance and leveling. google.com

While direct and extensive research on the industrial applications of this compound is limited, the known properties of castor oil and analogous cationic surfactants provide a strong indication of its utility in stabilizing emulsions and microemulsions across various industrial sectors.

Computational and Theoretical Investigations

Molecular Dynamics (MD) Simulations of Ricinoleamidopropyltrimonium Chloride Systems

Molecular dynamics (MD) simulations are powerful computational tools used to study the physical movements of atoms and molecules. For a surfactant like this compound, MD simulations can provide valuable insights into its behavior in various environments, such as at the interface between oil and water or in solution, where it may form aggregates.

MD simulations can be employed to model the adsorption of this compound at interfaces, a key aspect of its function as a conditioning agent and emulsifier. These simulations can reveal how individual molecules orient themselves at an oil-water or air-water interface, with the hydrophobic ricinoleamidopropyl tail likely embedding in the non-polar phase and the hydrophilic trimethylammonium headgroup remaining in the aqueous phase.

The aggregation of surfactant molecules into micelles in solution is another phenomenon that can be investigated using MD simulations. These simulations can predict the critical micelle concentration (CMC), which is the concentration at which micelles begin to form. The size, shape, and structure of these aggregates are influenced by factors such as the surfactant's molecular architecture, the concentration of the solution, and the presence of other substances. For instance, simulations of similar cationic surfactants, such as cetyltrimethylammonium bromide (CTAB), have shown that the structure of adsorbed surfactant aggregates is largely determined by the interaction between the substrate and the surfactant's tail.

A hypothetical MD simulation of this compound could yield data on its aggregation behavior in an aqueous solution, as illustrated in the following table:

Concentration (mM)Aggregate StateAverage Aggregation Number
0.1Monomers1
0.5Monomers and small clusters2-5
1.0Spherical micelles50-80
5.0Worm-like micelles>100

This is a hypothetical data table for illustrative purposes.

The flexibility of the ricinoleamidopropyl chain in this compound allows it to adopt various conformations. Conformational analysis through MD simulations can identify the most energetically favorable shapes of the molecule in different environments. This information is crucial for understanding how the molecule interacts with other molecules and surfaces.

Interaction potentials, which describe the forces between atoms, are a fundamental component of MD simulations. For this compound, these potentials would define the interactions between the cationic headgroup, the amide linkage, the hydroxyl group on the ricinoleic acid tail, and the surrounding solvent molecules or other interfaces. These potentials are essential for accurately simulating the behavior of the system and can be derived from quantum mechanical calculations or experimental data. The interaction potentials would account for electrostatic interactions, van der Waals forces, and hydrogen bonding capabilities of the molecule.

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), can provide a detailed understanding of the electronic structure and reactivity of this compound. These calculations can determine properties such as the distribution of electron density, the energies of molecular orbitals (HOMO and LUMO), and the partial charges on each atom.

A hypothetical table of calculated electronic properties for this compound is presented below:

PropertyCalculated Value
Dipole Moment (Debye)15.2
HOMO Energy (eV)-6.8
LUMO Energy (eV)1.2
Partial Charge on N++0.85

This is a hypothetical data table for illustrative purposes.

Predictive Modeling of Physico-chemical Behavior using Computational Chemistry

Computational chemistry offers various methods for predicting the physico-chemical properties of molecules like this compound. Quantitative Structure-Property Relationship (QSPR) models, for instance, use the molecular structure to predict properties such as solubility, boiling point, and partition coefficients. These models are built by establishing a statistical relationship between a set of molecular descriptors and an experimentally determined property for a series of similar compounds.

For this compound, a QSPR model could be developed to predict its surface activity or its effectiveness as a conditioning agent based on descriptors that quantify its molecular size, shape, and electronic properties. Such predictive models are valuable in the early stages of product development for screening new molecules and optimizing their performance. The development of these models relies on the availability of reliable experimental data for a range of related compounds.

Emerging Research Directions and Future Perspectives for Ricinoleamidopropyltrimonium Chloride

Development of Novel Synthesis Routes for Enhanced Sustainability

The chemical industry's shift towards green chemistry principles is a primary driver for innovation in the synthesis of QACs. For Ricinoleamidopropyltrimonium chloride, which is derived from the renewable feedstock castor oil, research is focused on further optimizing its production to minimize environmental impact and improve efficiency.

The conventional synthesis is a two-step process: first, the reaction of castor oil (primarily composed of ricinoleic acid triglycerides) with N,N-dimethyl-1,3-propanediamine to form an amide intermediate, followed by quaternization with an agent like methyl chloride. mdpi.com Emerging research aims to refine this process through several avenues:

Catalyst Optimization: Investigations are underway to replace traditional catalysts, such as sodium hydroxide (B78521), with more environmentally benign and reusable alternatives. mdpi.com The goal is to increase reaction yields and selectivity while reducing waste streams.

Solventless or Green Solvent Systems: Research is exploring the reduction or elimination of traditional organic solvents in favor of solventless reaction conditions or the use of green solvents (e.g., ionic liquids, supercritical fluids). This minimizes volatile organic compound (VOC) emissions and simplifies product purification.

Energy Efficiency: The optimization of reaction parameters, such as temperature and pressure, is a key area of study. mdpi.com Developing processes that operate at lower temperatures and atmospheric pressure can significantly reduce the energy consumption and carbon footprint of manufacturing.

One study successfully developed a green and efficient production process for a castor oil-based QAC, optimizing conditions to a reaction temperature of 80°C for 8 hours with a specific molar ratio of reactants and a 6% NaOH catalyst, achieving a product yield of approximately 64.72%. mdpi.com Such studies provide a theoretical and practical basis for creating QACs with varied molecular structures using sustainable methods. researchgate.net

Advanced Characterization Techniques for Complex Systems

As this compound is used in increasingly complex formulations, from industrial fluids to materials science, the need for advanced analytical techniques to characterize its structure and behavior becomes critical. Modern research employs a suite of sophisticated methods to gain a comprehensive understanding of these systems.

The structural confirmation and thermal property evaluation of novel QACs rely on a combination of techniques. nih.govresearchgate.net

Spectroscopy: Fourier-Transform Infrared Spectroscopy (FTIR) is used to identify functional groups and confirm the chemical transformations during synthesis. Nuclear Magnetic Resonance (NMR) spectroscopy, including 1H, 13C, and advanced 2D NMR techniques like Heteronuclear Single Quantum Coherence (HSQC), provides detailed structural elucidation of the final compound and any intermediates. nih.gov

Mass Spectrometry (MS): MS is essential for confirming the molecular weight and fragmentation patterns of the synthesized QACs. nih.gov

Thermal Analysis: Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are employed to evaluate the thermal stability and phase transition behavior of the compounds, which is crucial for application-specific performance. researchgate.net

Separation Science: For analyzing QACs within mixtures or commercial products, advanced methods like non-aqueous capillary electrophoresis (NACE) with indirect ultraviolet detection (IUD) have been developed. One such method demonstrated the effective separation and quantification of five different long-chain QACs, offering an environmentally friendly alternative to traditional chromatographic techniques. mdpi.com

These techniques are not only used for quality control but are fundamental research tools for understanding how this compound interacts with other components in a formulation, which is key to designing next-generation products.

Refined Environmental Risk Assessment Methodologies for QACs

Quaternary ammonium (B1175870) compounds are a class of chemicals of emerging concern due to their widespread use and potential for environmental release. acs.orgnih.gov While this compound possesses a more favorable profile due to its vegetable origin and potential for biodegradability, rigorous environmental risk assessment is paramount. Research is moving beyond standard toxicity tests to more holistic and predictive methodologies.

The core challenge in assessing QACs is their vast structural diversity and the lack of comprehensive data on their environmental fate, exposure, and toxicity. acs.orgacs.org Current risk assessment frameworks often rely on the ratio of the Predicted Environmental Concentration (PEC) to the Predicted No-Effect Concentration (PNEC). nih.gov Studies have shown that for some QACs in certain environments, this ratio can exceed 1, indicating a potential risk to aquatic organisms that cannot be excluded. nih.govresearchgate.net

To address these complexities, refined methodologies are being developed:

Modular Study Designs: These integrate environmental exposure characterization, fate and effect analysis in wastewater, and detailed ecotoxicological effect characterization. nih.govresearchgate.net

Focus on Data Gaps: There is a recognized need for more chronic toxicity data, studies on the effects of QAC mixtures, and more comprehensive exposure measurements, particularly in ecosystems dominated by wastewater effluent. nih.gov

Advanced Ecotoxicology: Beyond standard tests, research is exploring the sublethal effects of QACs, such as their potential to disrupt metabolic functions or impair mitochondrial function in non-target organisms. acs.orgnih.gov

The table below summarizes key parameters used in modern environmental risk assessments for QACs.

ParameterDescriptionRelevance in QAC Risk Assessment
PEC (Predicted Environmental Concentration)The estimated concentration of a chemical in various environmental compartments (water, soil, sediment).Crucial for estimating the exposure level of non-target organisms to QACs. nih.gov
PNEC (Predicted No-Effect Concentration)The concentration below which unacceptable effects on organisms are not expected to occur. Derived from ecotoxicity data.Forms the benchmark against which exposure levels are compared to determine risk. nih.gov
PEC/PNEC RatioThe ratio of predicted exposure to the concentration deemed safe. A value > 1 suggests a potential environmental risk.A primary tool for risk characterization and regulatory decision-making. nih.govresearchgate.net
HQ (Hazard Quotient)Similar to the PEC/PNEC ratio, it is used to estimate associated ecological risks.Used to screen for potential hazards and prioritize chemicals for further detailed assessment. researchgate.net
Chronic Toxicity DataInformation on the harmful effects of a substance on an organism after long-term exposure.A significant data gap for many QACs, essential for assessing risks from continuous environmental release. nih.gov

Exploration of Novel Applications in Materials Science and Industrial Technologies (non-human)

The unique amphiphilic structure of this compound, combining a hydrophobic fatty chain from castor oil with a hydrophilic cationic head, makes it a candidate for various novel applications beyond its traditional use in personal care.

Wastewater Treatment: Research has shown that castor oil-based QACs can be used as effective modifiers for natural clay minerals like attapulgite (B1143926). mdpi.comresearchgate.net The QAC modifies the hydrophilic surface of the clay, making it organophilic and enhancing its adsorption capacity for organic pollutants in industrial wastewater. In one study, the modified attapulgite demonstrated significantly improved removal efficiency for acetone (B3395972) and phenol. researchgate.net

Corrosion Inhibition: QACs are known to function as corrosion inhibitors by adsorbing onto metal surfaces to form a protective film that isolates the metal from corrosive agents. The long alkyl chain of this compound can form a dense hydrophobic barrier, making it a promising bio-based candidate for protecting metal assets in various industrial settings. mdpi.com

Advanced Materials: The self-assembly properties of surfactants are being explored in materials science. For example, certain QACs have been used to form lyotropic liquid crystal mesophases for applications in molecular solar thermal energy storage. acs.org While not specific to this compound, this research direction highlights the potential for designing novel, responsive materials based on the phase behavior of bio-based surfactants.

Integration of Experimental and Computational Approaches in Comprehensive Studies

A significant frontier in chemical research is the synergy between experimental work and computational modeling. This integrated approach provides insights at a molecular level that are often inaccessible through experiments alone. researchgate.net

Molecular Dynamics (MD) Simulations: MD simulations are powerful tools for studying the behavior of surfactant molecules. nih.gov Researchers can model the interaction of this compound with surfaces, interfaces, or biological membranes. For instance, simulations can reveal how QACs insert into and alter the structure of lipid bilayers, providing a mechanistic understanding of their conditioning or antimicrobial action. nih.govnih.gov This can help predict how structural modifications to the molecule will affect its performance and interactions.

Quantum Mechanics (QM): Methods like Density Functional Theory (DFT) can be used to study the electronic structure of the molecule, helping to understand reaction mechanisms, such as the Menschutkin reaction involved in its synthesis. nih.gov

Machine Learning and AI: Emerging research utilizes deep learning and other AI approaches to design and characterize new QACs. researchgate.net These models can predict the properties and activities of novel structures, potentially accelerating the discovery of new compounds with tailored functionalities.

The integration of these computational tools with empirical data from techniques like NMR and DSC allows for a comprehensive, multi-scale understanding of this compound, from its electronic structure to its macroscopic performance. researchgate.netuchicago.edu This synergy is crucial for rationally designing next-generation bio-based surfactants with enhanced efficacy, sustainability, and application-specific properties.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for ricinoleamidopropyltrimonium chloride, and how can its purity be validated?

  • Methodological Answer: The synthesis typically involves quaternization of ricinoleamidopropyldimethylamine with methyl chloride or analogous alkylating agents. Key steps include controlling reaction temperature (60–80°C) and solvent polarity to optimize yield. Purity validation requires HPLC with a charged aerosol detector (CAD) to quantify residual amines and chloride content via ion chromatography . Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) is critical for structural confirmation, particularly to verify the presence of the trimethylammonium group and ricinoleate backbone .

Q. How can the critical micelle concentration (CMC) of this compound be experimentally determined?

  • Methodological Answer: Use surface tension measurements (e.g., pendant drop tensiometry) or conductivity titrations. For ionic surfactants like this compound, conductivity methods are preferred due to their sensitivity to ion dissociation shifts. Prepare aqueous solutions at varying concentrations (e.g., 0.1–10 mM) and plot conductivity vs. concentration; the CMC corresponds to the inflection point. Cross-validate with pyrene fluorescence assays to detect microenvironmental polarity changes during micelle formation .

Q. What analytical techniques are recommended for characterizing its stability under varying pH and temperature conditions?

  • Methodological Answer: Accelerated stability studies involve incubating the compound at 25°C, 40°C, and 60°C under pH 3–10 (buffered solutions). Monitor degradation via LC-MS to identify hydrolysis products (e.g., free ricinoleic acid or quaternary amine breakdown). Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) assess thermal stability, while dynamic light scattering (DLS) tracks aggregation changes .

Advanced Research Questions

Q. How can conflicting data on the aggregation behavior of this compound in mixed surfactant systems be resolved?

  • Methodological Answer: Contradictions often arise from differences in ionic strength or counterion effects. Design experiments using fixed surfactant ratios while systematically varying NaCl concentration (0–100 mM). Employ small-angle neutron scattering (SANS) to resolve micelle morphology and zeta potential measurements to assess surface charge modulation. Compare results with coarse-grained molecular dynamics simulations incorporating short-range Coulomb corrections, as described in lattice models for cationic surfactants .

Q. What experimental controls are essential when evaluating its efficacy as a cationic stabilizer in nanoparticle synthesis?

  • Methodological Answer: Include (1) a negative control (no surfactant), (2) a competing cationic surfactant (e.g., cetrimonium chloride), and (3) pH-matched buffers to isolate electrostatic effects. Use DLS and zeta potential to monitor nanoparticle size and stability. For ethylcellulose nanoparticles, ensure templating emulsions are prepared at 25°C with rigorous homogenization (e.g., 15,000 rpm for 10 minutes) to standardize droplet size. Cite reproducibility metrics from ≥3 independent replicates .

Q. How can its potential cytotoxicity be assessed in vitro while accounting for surfactant-induced membrane disruption?

  • Methodological Answer: Conduct MTT assays on human keratinocyte (HaCaT) or fibroblast cells, but pre-equilibrate the compound in cell culture media for 24 hours to mimic formulation stability. Include Triton X-100 as a positive control for membrane lysis. To differentiate between cytotoxicity and membrane effects, perform lactate dehydrogenase (LDH) leakage assays concurrently. For mechanistic insights, use fluorescence microscopy with propidium iodide/calcein-AM staining to visualize live/dead cells .

Q. What computational approaches are suitable for modeling its interaction with biomembranes or proteins?

  • Methodological Answer: Apply all-atom molecular dynamics (MD) simulations using CHARMM36 or Martini force fields. Parameterize the surfactant’s charge distribution and hydrophobicity based on quantum mechanical calculations (e.g., DFT). Simulate systems containing lipid bilayers (e.g., DOPC/DOPE) and analyze binding free energy via umbrella sampling. Validate with experimental data from isothermal titration calorimetry (ITC) to quantify binding constants .

Methodological Best Practices

  • Data Contradiction Analysis : When conflicting results arise (e.g., variable CMC values), meta-analyze experimental conditions (ionic strength, temperature, purity) across studies. Use multivariate regression to identify dominant factors .
  • Ethical Reporting : Disclose surfactant sourcing (e.g., Colorcon for ethylcellulose, Bonderalia for ricinoleamidopropyltrimonium methosulfate) and batch-specific purity data to ensure reproducibility .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.